
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide, also known as BTM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound can reduce the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide. One area of focus could be the optimization of its synthesis method to increase its yield and purity. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the efficacy of this compound as a therapeutic agent could be tested in animal models and clinical trials.
Métodos De Síntesis
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving reactions between various reagents. The synthesis begins with the reaction between 3,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzylamine, followed by the addition of acetic anhydride and hydrochloric acid to form the amide product. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. Research has shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C19H23NO6 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-[(3,5-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23NO6/c1-22-14-6-12(7-15(10-14)23-2)11-20-19(21)13-8-16(24-3)18(26-5)17(9-13)25-4/h6-10H,11H2,1-5H3,(H,20,21) |
Clave InChI |
VQINJLWKFPDPEG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



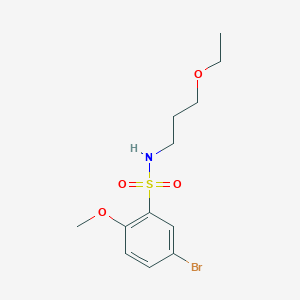
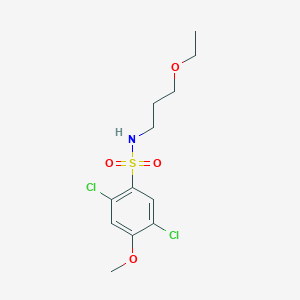
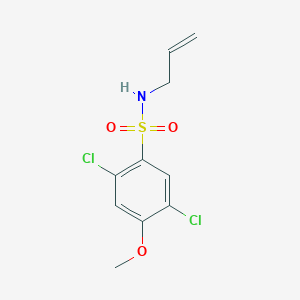
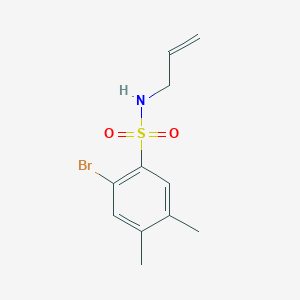
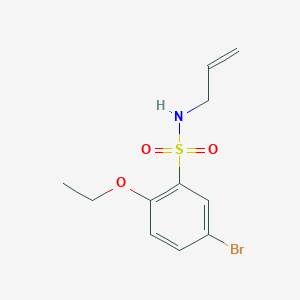
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)


![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)


